2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Overview
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-bicyclo[221]heptanyl)acetamide is a complex organic compound that features a benzoxazole ring, a bicyclo[221]heptane structure, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-bicyclo[2.2.1]heptanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The bicyclo[2.2.1]heptane structure is then incorporated through a series of cycloaddition reactions. Finally, the acetamide group is introduced via an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-bicyclo[2.2.1]heptanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoxazole ring can lead to partially or fully reduced derivatives.
Scientific Research Applications
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-bicyclo[2.2.1]heptanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-bicyclo[2.2.1]heptanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring and the bicyclo[2.2.1]heptane structure provide a rigid framework that can enhance binding affinity and specificity. The sulfanyl group can participate in redox reactions, while the acetamide group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane structure and can have similar reactivity and applications.
Benzoxazole derivatives: Compounds with the benzoxazole ring can have similar biological activities and chemical properties.
Acetamide derivatives: These compounds can participate in similar substitution and coupling reactions.
Uniqueness
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-bicyclo[2.2.1]heptanyl)acetamide is unique due to the combination of these three distinct structural motifs. This combination can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-bicyclo[2.2.1]heptanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-15(17-13-8-10-5-6-11(13)7-10)9-21-16-18-12-3-1-2-4-14(12)20-16/h1-4,10-11,13H,5-9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXWSHXOKQVZDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CSC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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